molecular formula C16H30Cl2N2O2 B15181231 4-Cyclohexene-1,2-diol, 3,6-di-1-piperidinyl-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- CAS No. 137866-74-1

4-Cyclohexene-1,2-diol, 3,6-di-1-piperidinyl-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)-

Cat. No.: B15181231
CAS No.: 137866-74-1
M. Wt: 353.3 g/mol
InChI Key: OVMCATMUVQXWLT-VGQSLNHCSA-N
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Description

4-Cyclohexene-1,2-diol, 3,6-di-1-piperidinyl-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring with two hydroxyl groups and two piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexene-1,2-diol, 3,6-di-1-piperidinyl-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- typically involves multiple steps, starting from cyclohexene. The hydroxyl groups are introduced through oxidation reactions, while the piperidinyl groups are added via substitution reactions. Specific reagents and catalysts are used to control the stereochemistry and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexene-1,2-diol, 3,6-di-1-piperidinyl-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohols or alkanes.

    Substitution: The piperidinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or osmium tetroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexane-1,2-dione, while reduction could produce cyclohexane-1,2-diol derivatives.

Scientific Research Applications

4-Cyclohexene-1,2-diol, 3,6-di-1-piperidinyl-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclohexene-1,2-diol, 3,6-di-1-piperidinyl-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,2-diol: A simpler compound with similar hydroxyl groups but lacking the piperidinyl groups.

    Cyclohexene-1,2-diol, 3,6-bis(phenylmethoxy)-: Another derivative with different substituents on the cyclohexene ring.

Uniqueness

4-Cyclohexene-1,2-diol, 3,6-di-1-piperidinyl-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

CAS No.

137866-74-1

Molecular Formula

C16H30Cl2N2O2

Molecular Weight

353.3 g/mol

IUPAC Name

(1S,2S,3R,6R)-3,6-di(piperidin-1-yl)cyclohex-4-ene-1,2-diol;dihydrochloride

InChI

InChI=1S/C16H28N2O2.2ClH/c19-15-13(17-9-3-1-4-10-17)7-8-14(16(15)20)18-11-5-2-6-12-18;;/h7-8,13-16,19-20H,1-6,9-12H2;2*1H/t13-,14-,15+,16+;;/m1../s1

InChI Key

OVMCATMUVQXWLT-VGQSLNHCSA-N

Isomeric SMILES

C1CCN(CC1)[C@@H]2C=C[C@H]([C@@H]([C@H]2O)O)N3CCCCC3.Cl.Cl

Canonical SMILES

C1CCN(CC1)C2C=CC(C(C2O)O)N3CCCCC3.Cl.Cl

Origin of Product

United States

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